NMR Chiral Discrimination: Comparison of Chemical Shift Non-Equivalence (Δδ) Induced by CAS 55705-77-6 vs. Chiral Lanthanide Shift Reagents
Optically pure (Rp)- or (Sp)-tert-butylphenylphosphinothioic acid (CAS 55705-77-6) induces a 31P NMR chemical shift difference (Δδ) of 0.10-0.30 ppm between the diastereomeric complexes formed with the enantiomers of α-hydroxyphosphonates [1]. This Δδ range is large enough for accurate enantiomeric excess (ee) determination via simple integration of peak heights. In contrast, chiral lanthanide shift reagents (CLSRs), a common alternative, often cause significant line broadening, complicating or preventing accurate integration, especially at low analyte concentrations [2].
| Evidence Dimension | 31P NMR Chemical Shift Non-Equivalence (Δδ) for α-hydroxyphosphonates |
|---|---|
| Target Compound Data | Δδ = 0.10-0.30 ppm |
| Comparator Or Baseline | Chiral Lanthanide Shift Reagents (CLSRs) - No quantifiable Δδ due to severe line broadening |
| Quantified Difference | Produces well-resolved signals suitable for integration, unlike CLSRs |
| Conditions | In CDCl3 or similar deuterated NMR solvent, ambient temperature |
Why This Matters
This enables fast, accurate, and direct ee determination from standard NMR spectra, eliminating the need for complex, time-consuming, and often unreliable CLSR experiments or chiral derivatization.
- [1] Drescher, M., Felsinger, S., Hammerschmidt, F., Kählig, H., Schmidt, S., & Wuggenig, F. (1998). ENZYMES IN ORGANIC CHEMISTRY 7.[1] EVALUATION OF HOMOCHIRAL t-BUTYL(PHENYL)PHOSPHINOTHIOIC ACID FOR THE DETERMINATION OF ENANTIOMERIC EXCESSES AND ABSOLUTE CONFIGURATIONS OF α-SUBSTITUTED PHOSPHONATES. Phosphorus, Sulfur, and Silicon and the Related Elements, 140(1), 79-93. View Source
- [2] Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. (Discusses limitations of CLSRs). View Source
